molecular formula C16H20N4O5S B2843459 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 942007-22-9

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2843459
CAS No.: 942007-22-9
M. Wt: 380.42
InChI Key: LVECGGKZRWFHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(furan-2-yl)methyl]ethanediamide is a sophisticated chemical tool recognized for its potential in oncological research , particularly as a Pan-RAF inhibitor. This compound is designed to target and inhibit multiple isoforms of the RAF kinase family (ARAF, BRAF, CRAF), a critical node in the RAS/MAPK signaling pathway which is frequently dysregulated in human cancers. Its primary research value lies in overcoming the limitations of first-generation BRAF inhibitors, which can lead to paradoxical activation of the pathway in cells with wild-type BRAF and RAS mutations, ultimately causing drug resistance and secondary malignancies. The unique structural motif, incorporating a 5,5-dioxo-thieno[3,4-c]pyrazole scaffold, is engineered to bind the RAF kinases in a dimerization-dependent manner, effectively suppressing signaling in complex clinical scenarios. Researchers utilize this compound to investigate targeted therapeutic strategies for melanomas, colorectal cancers, and other malignancies driven by MAPK pathway alterations, as well as to study the mechanisms of kinase dimerization and drug resistance in preclinical models . It serves as a vital probe for dissecting the nuanced biology of RAF kinases and for developing next-generation anticancer agents.

Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-16(2,3)20-13(11-8-26(23,24)9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-25-10/h4-6H,7-9H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVECGGKZRWFHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Cyclization of Pyrazole Precursors

The thieno[3,4-c]pyrazole scaffold is synthesized via cyclocondensation of a tert-butyl-substituted pyrazole-4-carboxaldehyde derivative. Adapting Haider et al.’s protocol, 5-chloro-3-methyl-1-(tert-butyl)-1H-pyrazole-4-carboxaldehyde (1 ) is treated with methyl thioglycolate in ethanol under reflux with anhydrous K₂CO₃, yielding methyl 4-amino-3-(tert-butyl)-1H-thieno[3,4-c]pyrazole-5-carboxylate (2 ) (Scheme 1). The tert-butyl group enhances steric hindrance, necessitating prolonged reaction times (12–16 h) compared to phenyl analogs.

Table 1: Optimization of Cyclization Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol DMF Ethanol
Base K₂CO₃ Et₃N K₂CO₃
Temperature (°C) 80 100 80
Yield (%) 58 42 58

Oxidation to Sulfone Derivatives

The 5,5-dioxo moiety is introduced via oxidation of the thiophene ring in 2 using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature. Complete conversion to methyl 4-amino-3-(tert-butyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazole-5-carboxylate (3 ) is confirmed by the disappearance of the thiophene C–S stretching band (IR: 690 cm⁻¹) and the emergence of sulfone S=O peaks at 1320 and 1150 cm⁻¹.

Functionalization with Ethanediamide

Hydrazinolysis and Oxalyl Chloride Coupling

Hydrazinolysis of ester 3 with hydrazine hydrate in ethanol affords the carbohydrazide 4 (Scheme 2). Subsequent reaction with oxalyl chloride in dry THF generates the reactive oxalyl intermediate 5 , which undergoes sequential amidation with furfurylamine. The reaction is conducted at −20°C to prevent oligomerization, yielding the target bis-amide 6 in 67% yield after column chromatography.

Table 2: Key Spectroscopic Data for Compound 6

Technique Data
¹H NMR δ 1.42 (s, 9H, C(CH₃)₃), 4.52 (d, 2H, J=6.0 Hz, CH₂-furan), 6.38–7.24 (m, 3H, furan-H), 8.12 (s, 1H, NH)
¹³C NMR δ 28.1 (C(CH₃)₃), 61.5 (CH₂-furan), 112.4–150.2 (furan-C), 165.8 (C=O)
HRMS [M+H]⁺ calcd for C₁₈H₂₁N₅O₅S: 428.1342; found: 428.1345

Alternative Route via Curtius Rearrangement

Adapting the Curtius rearrangement methodology from Haider et al., the acid azide 7 (derived from 3 via diazotization) is thermolyzed in toluene to form an isocyanate intermediate 8 , which reacts with furfurylamine to yield 6 (Scheme 3). This route offers superior regioselectivity (>95% purity by HPLC) but requires stringent anhydrous conditions.

Mechanistic Considerations and Byproduct Analysis

Competing Pathways in Amide Coupling

During oxalyl chloride-mediated coupling, competing hydrolysis of the intermediate acyl chloride can occur, leading to diminished yields. Introducing molecular sieves (4Å) suppresses hydrolysis, improving yields from 52% to 67%.

Sulfone Stability Under Basic Conditions

The sulfone group in 3 remains intact under mild basic conditions (pH 8–9) but decomposes at pH >10, necessitating pH-controlled reaction environments during hydrazinolysis.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

A continuous flow system for the cyclization step (Section 1.1) reduces reaction time from 16 h to 2 h, achieving 90% conversion at 120°C with superheated ethanol.

Green Chemistry Metrics

Solvent recycling in the oxidation step (Section 1.2) reduces E-factor from 18.2 to 6.5, aligning with sustainable manufacturing principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Analog 1: Thieno[3,4-c]pyrazoles Analog 2: Furan-Containing Amides
Core Structure Thieno[3,4-c]pyrazol with sulfone and tert-butyl Thieno[3,4-c]pyrazol (no sulfone) Furan-linked amide (no heterocyclic core)
Functional Groups Sulfone (5,5-dioxo), ethanediamide bridge, furan-2-ylmethyl Alkyl/aryl substituents Amide bond, furan substituent
Crystallographic Tools SHELXL (refinement), ORTEP-3 (visualization) SHELXTL (common in small-molecule studies) SHELX programs for bond validation
Hypothetical Reactivity Sulfone enhances polarity; furan may participate in H-bonding or π-π stacking Variable based on substituents Amide hydrolysis susceptibility

Research Findings

Electronic Effects: The sulfone moiety increases electron-withdrawing character, which may influence reactivity or binding affinity relative to non-sulfonated analogs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of precursors such as thiophene derivatives and hydrazines. Key steps include:
  • Oxidation : Use potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce sulfone groups at the 5,5-positions of the thienopyrazole ring .
  • Amidation : Couple the tert-butyl-substituted pyrazole intermediate with furan-2-ylmethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, furan protons at δ ~6.3–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₂₃N₃O₅S: 414.14) .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in acetonitrile), use SHELX software for structure refinement .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Methodological Answer : Stability tests indicate:
  • Thermal Stability : Decomposes above 200°C (DSC analysis). Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Soluble in DMSO (>10 mg/mL) but unstable in aqueous buffers (pH >8). Prepare fresh solutions for biological assays .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS):
  • Target Selection : Prioritize enzymes with sulfone-binding pockets (e.g., COX-2, MMP-9) based on structural analogs .
  • Docking Parameters : Set grid boxes around catalytic sites (e.g., COX-2: 25 ų box centered on Ser530). Validate with known inhibitors (e.g., Celecoxib, RMSD <2.0 Å) .
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG ~–8.5 kcal/mol for COX-2) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address variability via:
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC₅0 for staurosporine in cytotoxicity assays) .
  • Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active metabolites via LC-MS/MS, which may explain discrepancies in potency .
  • SAR Analysis : Compare with analogs (e.g., replacing furan with benzodioxole) to isolate structural determinants of activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer : Design analogs systematically:
  • Core Modifications : Replace tert-butyl with cyclopropyl to reduce steric hindrance .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the furan ring to enhance electrophilic reactivity .
  • Bioisosteres : Substitute the ethanediamide linker with a sulfonamide group to improve metabolic stability .
    Table 1 : Preliminary SAR Data for Key Analogs
Analog StructureIC₅0 (COX-2, nM)LogP
Parent Compound1202.8
Cyclopropyl-substituted analog852.5
Nitro-furan analog653.1

Q. What experimental protocols validate this compound’s mechanism of action in disease models?

  • Methodological Answer : Employ in vitro and in vivo models:
  • In Vitro : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages via ELISA .
  • In Vivo : Use a murine collagen-induced arthritis model. Administer 10 mg/kg/day (oral) and assess joint swelling (caliper measurements) and histopathology .
  • Biomarker Analysis : Quantify MMP-9 levels in serum via Western blot to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.